molecular formula C6H5NS2 B8688562 3-Isothiocyanato-4-methylthiophene CAS No. 632356-20-8

3-Isothiocyanato-4-methylthiophene

Cat. No.: B8688562
CAS No.: 632356-20-8
M. Wt: 155.2 g/mol
InChI Key: OQEAUWWCSIBKKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Isothiocyanato-4-methylthiophene is a sulfur-containing heterocyclic compound characterized by a thiophene backbone substituted with a methyl group at the 4-position and an isothiocyanate (-NCS) functional group at the 3-position. This compound is notable for its role as a reactive intermediate in organic synthesis, particularly in the preparation of pharmacologically active heterocycles. For example, it has been used to synthesize urea derivatives via reactions with amines such as 4-fluoro-o-phenylenediamine, demonstrating its utility in constructing complex molecular architectures . The isothiocyanate group enables nucleophilic additions or cyclization reactions, making it a versatile building block in medicinal chemistry and materials science.

Properties

CAS No.

632356-20-8

Molecular Formula

C6H5NS2

Molecular Weight

155.2 g/mol

IUPAC Name

3-isothiocyanato-4-methylthiophene

InChI

InChI=1S/C6H5NS2/c1-5-2-9-3-6(5)7-4-8/h2-3H,1H3

InChI Key

OQEAUWWCSIBKKC-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC=C1N=C=S

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table highlights key structural and functional differences between 3-isothiocyanato-4-methylthiophene and analogous compounds:

Compound Name Core Structure Substituents Key Functional Groups Applications
This compound Thiophene 3-NCS, 4-CH₃ Isothiocyanate, Methyl Drug synthesis, heterocycles
4-(Trifluoromethyl)phenyl thiocyanate Benzene 4-CF₃, 1-NCS Thiocyanate, Trifluoromethyl Agrochemicals, polymers
N-(Thienyl)-2-chloroacetamide derivatives Thiophene Chloroacetamide, variable Chlorine, Amide Anticancer agents
Ethyl-5-(4-chlorophenyl)thiophene Thiophene Ethyl ester, 4-Cl-phenyl Ester, Chlorophenyl Antimicrobial studies

Key Observations :

  • Electronic Effects : The electron-withdrawing trifluoromethyl group in 4-(trifluoromethyl)phenyl thiocyanate enhances stability but reduces reactivity compared to the methyl group in this compound, which balances electron donation and steric effects .
  • Reactivity : The isothiocyanate group in this compound is more reactive toward amines than the thiocyanate group in its benzene-based analog due to thiophene’s aromatic electron-deficient nature .

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